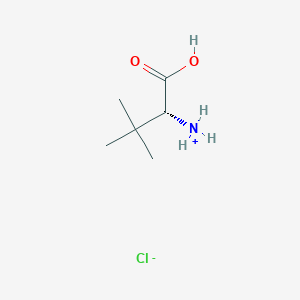
2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid is part of the broader class of N-heterocyclic compounds, which play a pivotal role in drug discovery, bioconjugation, and material science. These compounds are known for their stability to acidic and basic hydrolysis, and their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The synthesis of N-heterocyclic compounds, such as 1,2,3-triazoles, has gained attention due to their broad spectrum of biological activities. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, a key click reaction, represents a pathway for constructing complex molecules from various starting materials, highlighting the significance of such compounds in synthetic chemistry and biological applications (Kaushik et al., 2019).
Antioxidant Capacity and Reaction Pathways
The reaction pathways of antioxidants, including compounds related to this compound, can form coupling adducts with ABTS•+, indicating specific reactions for certain antioxidants. These reactions contribute to the total antioxidant capacity and highlight the role of such compounds in evaluating antioxidant systems in food and pharmaceutical products (Ilyasov et al., 2020).
Microwave-assisted Synthesis
The microwave-assisted synthesis technique has been employed to enhance the diversity and speed of research in chemistry, especially for compounds like benzoxazoles which are related to this compound. This technique is beneficial for synthesizing a broad range of pharmacologically active compounds, demonstrating the importance of such methods in the efficient and quick production of biologically relevant molecules (Özil & Menteşe, 2020).
Photophysical Properties and Applications
1,3-Oxazoles, such as this compound, have shown significant properties in material science and photophysical applications. Their incorporation into plastic scintillators, for example, has been explored to improve scintillation efficiency and stability under various conditions. This underscores the potential of 1,3-oxazole derivatives in the development of advanced materials and their applications in scientific and industrial fields (Salimgareeva & Kolesov, 2005).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
2-ethyl-5-methyl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-5-8-6(7(9)10)4(2)11-5/h3H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDIHJOTWRRRRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550760 |
Source


|
| Record name | 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113366-77-1 |
Source


|
| Record name | 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B56760.png)



